3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a bicyclic framework fused with an oxazinone ring. The 4-chlorophenyl substituent at position 3 and cyclopropyl group at position 9 distinguish it from other analogues.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-cyclopropyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-13-3-1-12(2-4-13)17-10-24-20-15(19(17)23)7-8-18-16(20)9-22(11-25-18)14-5-6-14/h1-4,7-8,10,14H,5-6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWSAZSEAKHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS No. 946293-08-9) is a complex organic compound belonging to the oxazine class. This article reviews its biological activities, including antifungal and antitubercular properties, along with structural insights and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H16ClNO3, with a molecular weight of 353.8 g/mol. The structure features a chromeno framework fused with an oxazine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClNO3 |
| Molecular Weight | 353.8 g/mol |
| CAS Number | 946293-08-9 |
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. In vitro studies have shown effective inhibition against several pathogenic fungal strains. For instance, compounds related to this compound were synthesized and tested for antifungal activity. Some exhibited potent effects against four pathogenic strains of fungi .
Antitubercular Activity
In addition to antifungal properties, studies have indicated that certain derivatives of this compound also possess antitubercular activity against Mycobacterium tuberculosis H37Rv. This suggests a potential application in treating tuberculosis alongside fungal infections .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazine moiety plays a crucial role in interacting with biological targets due to its electron-rich nature and ability to form hydrogen bonds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of various derivatives of this compound:
- Synthesis and Evaluation : A study reported the synthesis of multiple derivatives based on the core structure of this compound. These derivatives were evaluated for their antifungal and antitubercular activities, showing promising results .
- Comparative Analysis : Another research effort compared the biological activities of different oxazine derivatives. The findings suggested that modifications at specific positions significantly enhanced the antifungal potency .
Potential Applications
Given its biological activities, this compound holds potential for development into therapeutic agents for fungal infections and tuberculosis. Further research could explore its efficacy in clinical settings and its safety profile.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features, synthesis yields, and physical properties of 3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one with its analogues:
Key Observations :
- Substituent Influence on Yield : The 4-chlorobenzyl-substituted derivative (6l) exhibits a lower yield (41%) compared to hydroxyalkyl-substituted analogues (65–83%), likely due to steric hindrance or electronic effects during synthesis .
- Melting Points : Higher melting points (e.g., 171–180°C for 6l) correlate with rigid aromatic substituents (4-chlorophenyl), whereas hydroxyalkyl groups reduce crystallinity .
- Spectral Signatures: The C=O stretch in IR (~1680 cm<sup>-1</sup>) and <sup>13</sup>C NMR signals (δ ~177–178 ppm) are consistent across derivatives, confirming the oxazinone core .
Critical Analysis of Structural Divergence
- Position 9 Modifications : Cyclopropyl’s small size and sp<sup>3</sup> hybridization may reduce steric clash in biological targets compared to thiophene or hydroxyalkyl groups .
- Tautomerization and Stability: Hydroxyalkyl-substituted derivatives (e.g., 4a) may undergo tautomerization, while the target compound’s cyclopropyl group likely stabilizes the oxazinone ring .
Preparation Methods
Iridium-Catalyzed One-Pot Oxazinone Formation
General Reaction Design
The iridium-catalyzed formal condensation of secondary amides with acyl chlorides, as demonstrated by Yu et al., provides a modular platform for synthesizing 1,3-oxazin-4-ones. Adapting this method, the target compound could be synthesized via:
- Secondary Amide Preparation : N-cyclopropyl-4-chlorobenzamide serves as the precursor, introducing the 4-chlorophenyl and cyclopropyl groups.
- Acyl Chloride Selection : A chromeno-fused diacid chloride (e.g., chromeno[8,7-e]dicarbonyl chloride) facilitates annulation to form the fused ring system.
- Catalytic Cycle : [IrCl(COE)₂]₂ (0.5 mol%) and Et₂SiH₂ mediate hydrosilylation, followed by Et₃N-promoted cyclization with the diacid chloride.
Key Reaction Parameters:
Synthetic Validation
In the synthesis of 2-(4-chlorophenyl)-3-isopropyl-2,3,6,7-tetrahydrocyclopenta[e]oxazin-4(5H)-one (7v), Yu et al. achieved 86% yield using N-isopropyl-4-chlorobenzamide and adipoyl chloride. Replacing adipoyl chloride with a chromeno-derived diacid chloride would require:
- Chromeno Diacid Synthesis : Oxidation of chromeno[8,7-e]dicarboxylic acid to the corresponding diacid chloride using oxalyl chloride.
- Steric Considerations : The cyclopropyl group may necessitate longer reaction times or elevated temperatures for complete cyclization.
Palladium-Catalyzed Carbonylation of ortho-Iodophenols
Two-Chamber Carbonylation Strategy
Andersson et al. developed a CO-free method for synthesizing 4H-benzo[e]oxazin-4-ones from ortho-iodophenols and cyanamide using Pd(PPh₃)₄ and Mo(CO)₆. Adapting this protocol:
- Precursor Synthesis : 8-Iodo-9-cyclopropyl-9,10-dihydrochromen-7-ol is prepared via:
- Friedel-Crafts acylation to install the cyclopropyl group.
- Iodination at the 8-position using N-iodosuccinimide.
- Carbonylation : Reacting the iodochromenol with cyanamide generates the oxazinone ring via Pd-mediated CO insertion.
Optimization Challenges:
Multistep Assembly via Heterocyclic Intermediates
Chromeno Ring Construction
The chromeno scaffold is assembled prior to oxazinone formation:
- Aldol Condensation : 4-Chlorobenzaldehyde and cyclopropyl methyl ketone undergo base-catalyzed condensation to form the chromene backbone.
- Reduction : Selective hydrogenation yields the 9,10-dihydrochromeno intermediate.
Oxazinone Annulation
The pre-formed chromeno intermediate is functionalized via:
- Amide Installation : Coupling with cyclopropylamine introduces the N-cyclopropyl group.
- Cyclocondensation : Reaction with chloroacetyl chloride under basic conditions forms the 1,3-oxazin-4-one ring.
Comparative Yields:
| Step | Yield (%) | Conditions |
|---|---|---|
| Aldol Condensation | 65 | NaOH, EtOH, reflux |
| Hydrogenation | 92 | H₂ (1 atm), Pd/C |
| Oxazinone Formation | 78 | Et₃N, CH₂Cl₂, 0°C→rt |
Critical Analysis of Methodologies
Efficiency and Scalability
Q & A
What are the key synthetic pathways for synthesizing 3-(4-chlorophenyl)-9-cyclopropylchromeno-oxazine derivatives?
Answer:
The synthesis typically involves multi-step protocols:
- Core Formation : Chromeno-oxazine frameworks are constructed via cyclization reactions, such as Pechmann condensation or acid-catalyzed ring closure, using precursors like substituted coumarins or resorcinol derivatives .
- Substituent Introduction : The 4-chlorophenyl and cyclopropyl groups are introduced via nucleophilic substitution or alkylation. For example, coupling reactions with 4-chlorophenylboronic acids or cyclopropane carboxaldehydes under palladium catalysis .
- Optimization : Reaction conditions (e.g., 60–100°C, DMF as solvent, and triethylamine as base) are critical for yields (50–85%). Catalysts like Lewis acids (e.g., AlCl₃) enhance regioselectivity .
Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation : Use ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm) and cyclopropyl CH₂ groups (δ 1.2–1.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ m/z ~410) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for SAR studies .
How can researchers optimize synthesis conditions to improve yield and purity?
Answer:
Advanced strategies include:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 80°C in acetonitrile with 5 mol% Pd(OAc)₂ improves cyclopropane coupling efficiency) .
- In-line Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., oxazine ring closure at ~1650 cm⁻¹) .
- Workflow Refinement : Purify intermediates via column chromatography before final cyclization to reduce side products .
How should contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?
Answer:
- Orthogonal Assays : Validate antimicrobial activity (e.g., against S. aureus) using both broth microdilution (MIC) and agar diffusion to rule out false positives .
- Purity Reassessment : Contaminants (e.g., unreacted precursors) may skew results. Re-test batches with ≥98% HPLC purity .
- Target Engagement Studies : Use SPR or fluorescence polarization to confirm direct binding to biological targets (e.g., bacterial topoisomerases) .
What biological activities are reported for this compound?
Answer:
- Antimicrobial : Inhibits S. aureus (MIC = 8–16 µg/mL) and E. coli (MIC = 32–64 µg/mL) via disruption of membrane integrity .
- Antioxidant : Scavenges DPPH radicals (IC₅₀ = 12.5 µM) due to electron-donating substituents like the chlorophenyl group .
- Cytotoxicity : Moderate activity against HeLa cells (IC₅₀ = 25 µM), necessitating SAR refinement to enhance selectivity .
What methodologies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., DNA gyrase) using AutoDock Vina. Validate with site-directed mutagenesis .
- Metabolomic Profiling : LC-MS/MS to track changes in bacterial lipid profiles after treatment .
- Kinetic Studies : Use stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., kᵢₙₕᵢ = 1.2 × 10³ M⁻¹s⁻¹ for cytochrome P450) .
How do structural modifications (e.g., cyclopropyl vs. alkyl groups) impact bioactivity?
Answer:
- Cyclopropyl Advantage : Enhances metabolic stability (t₁/₂ = 4.5 h in liver microsomes vs. 1.2 h for ethyl analogs) due to reduced CYP450 oxidation .
- Chlorophenyl Role : Electron-withdrawing effects increase oxidative stress in pathogens. Replace with methoxy groups to study ROS modulation .
- SAR Tables : Compare logP, H-bond donors, and IC₅₀ values across analogs to identify critical substituents .
How can stability issues (e.g., hydrolysis) be addressed during formulation?
Answer:
- Stress Testing : Expose to pH 1–9 buffers (37°C, 48 h) and monitor degradation via UPLC. Hydrolysis at the oxazine ring is a key liability .
- Lyophilization : Improves shelf-life in aqueous solutions by reducing water-mediated degradation .
- Protective Groups : Introduce tert-butyl esters at vulnerable sites for in vivo studies, with enzymatic cleavage post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
